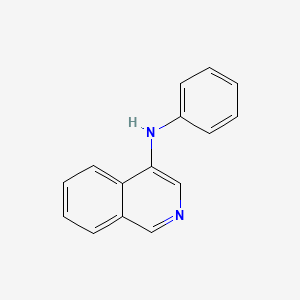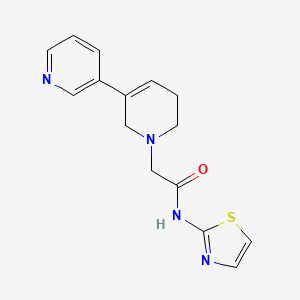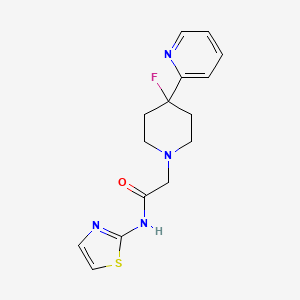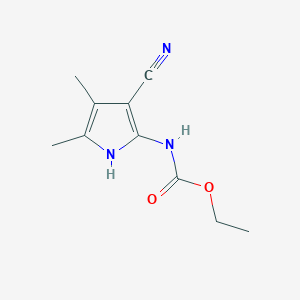
N-phenylisoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylisoquinolin-4-amine is a heterocyclic aromatic amine that belongs to the isoquinoline family This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines under microwave irradiation conditions. This method offers high selectivity, short reaction times, and does not require a catalyst . Another method involves the reaction of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration to afford the isoquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are preferred to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-phenylisoquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-phenylisoquinolin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-phenylisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these enzymes, this compound can disrupt their activity, leading to altered cellular processes and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-phenylisoquinolin-4-amine can be compared with other similar compounds, such as:
N-phenylquinazolin-4-amine: Both compounds share a similar structure but differ in the position of the nitrogen atom in the ring system.
N-phenylquinoneimine: This compound has a quinoneimine scaffold and is studied for its diverse biological activities and potential as a therapeutic agent.
3-aminoisoquinolines: These compounds exhibit a wide range of pharmacological properties, including antimalarial, anticonvulsant, and anti-inflammatory activities.
This compound is unique due to its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-phenylisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDCQOGLAJMKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B6748456.png)
![3-chloro-6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6748463.png)
![1-[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B6748470.png)
![N-[4-[(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6748473.png)
![1-[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone](/img/structure/B6748474.png)


![5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B6748491.png)
![3-[[(3R)-1-thiophen-2-ylsulfonylpiperidin-3-yl]amino]pyridine-2-carbonitrile](/img/structure/B6748505.png)
![4-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B6748507.png)
![(3R)-N-[(3-methyltriazol-4-yl)methyl]-1-thiophen-2-ylsulfonylpiperidin-3-amine](/img/structure/B6748511.png)
![N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-1,2-oxazolidine-2-carboxamide](/img/structure/B6748527.png)
![1-[2-[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B6748530.png)

